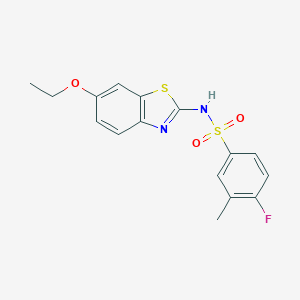![molecular formula C18H11NO5S2 B280959 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280959.png)
4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid, also known as ONT-093, is a synthetic compound that has been studied for its potential therapeutic applications. This compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
作用机制
The exact mechanism of action of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth. Specifically, 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been found to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of inflammation. Additionally, 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been found to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid can reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in both in vitro and in vivo models. Additionally, 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been found to reduce the migration and invasion of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells.
实验室实验的优点和局限性
4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has several advantages for use in lab experiments, including its stability and solubility in water. However, one limitation of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid is that it can be difficult to synthesize and purify, which may limit its availability for use in experiments.
未来方向
There are several potential future directions for research on 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid. One area of interest is the development of more efficient synthesis methods for 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid, which would increase its availability for use in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid and its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Finally, there is potential for the development of new compounds based on the structure of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid that may have even greater therapeutic potential.
合成方法
The synthesis of 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid involves several steps, including the reaction of 2-naphthol with thionyl chloride to form 2-naphthyl chloride. This compound is then reacted with 2-thiophenecarboxylic acid to form 2-(2-thiophenecarboxy)-naphthalene. The final step involves the reaction of 2-(2-thiophenecarboxy)-naphthalene with p-aminobenzenesulfonamide to form 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid.
科学研究应用
4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been studied for its potential therapeutic applications in the treatment of inflammatory diseases and cancer. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by chronic inflammation, and 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has been found to have anti-inflammatory properties that may be beneficial in the treatment of these conditions. 4-{[(2-oxo-2H-naphtho[1,8-bc]thien-6-yl)sulfonyl]amino}benzoic acid has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth and proliferation of cancer cells.
属性
分子式 |
C18H11NO5S2 |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
4-[(3-oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C18H11NO5S2/c20-17(21)10-4-6-11(7-5-10)19-26(23,24)15-9-8-14-16-12(15)2-1-3-13(16)18(22)25-14/h1-9,19H,(H,20,21) |
InChI 键 |
CYKSRLRPAGGNMY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O |
规范 SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)S3)S(=O)(=O)NC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)




![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)
![Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280899.png)
![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)
![Methyl 2-tert-butyl-5-{[(4-ethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280903.png)
![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)
![6,8-bis(4-morpholinylsulfonyl)-2H-naphtho[1,8-bc]thiophen-2-one](/img/structure/B280910.png)